![molecular formula C14H19NO3 B1284755 3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid CAS No. 915921-64-1](/img/structure/B1284755.png)
3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid
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Description
The compound "3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid" is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can offer insights into the potential characteristics of the compound . For instance, studies on compounds with amino-benzoic acid structures and substituted pyridine derivatives provide a foundation for understanding the chemical behavior and interactions of benzoic acid derivatives with various substituents .
Synthesis Analysis
While the synthesis of "3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid" is not explicitly detailed in the provided papers, similar compounds have been synthesized through reactions involving carboxylic acids and amines. For example, a novel compound was synthesized via the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, yielding a product characterized by various spectroscopic techniques . This suggests that the synthesis of the compound might also involve the formation of an amide bond between an amino group and a carboxylic acid derivative.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be elucidated using techniques such as X-ray single crystal diffraction, as demonstrated in the studies of similar compounds . These techniques reveal the crystalline structure, including bond lengths, angles, and the spatial arrangement of the molecules. Theoretical studies using computational methods like Density Functional Theory (DFT) can complement experimental findings, providing insights into the electronic properties and stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives can be influenced by the nature of the substituents attached to the aromatic ring. For instance, amino groups can participate in hydrogen bonding, which can affect the compound's interaction with other molecules, such as DNA . Additionally, the presence of electron-donating or electron-withdrawing groups can alter the compound's reactivity towards nucleophilic or electrophilic attack, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid" can be inferred from related compounds. For example, the presence of an amino group can lead to the formation of intermolecular hydrogen bonds, which can affect the compound's solubility and melting point . The introduction of a dimethylbutanoyl group might increase the compound's hydrophobic character, potentially affecting its solubility in organic solvents. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet–visible (UV–Vis) spectroscopy can be used to determine functional groups and assess the purity of the compound .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Chloranthraniliprole : This compound plays a role in the synthesis of chloranthraniliprole, a pesticide, through a series of reactions involving esterification, reduction, chlorination, and aminolysis, demonstrating its utility in complex chemical syntheses (Zheng Jian-hong, 2012).
Chemical Reactions : The compound is involved in chemical reactions like thiocarbamoylation, showcasing its versatility in organic chemistry. For instance, it reacts with tetramethylthiuram disulfide in DMF, leading to the formation of various chemical products (L. Boi, I. Korzha, N. Barba, 1999).
Polymer Synthesis : It is used in the synthesis of highly gas-permeable poly(amide‐imide)s, indicating its role in developing advanced materials. This application is significant in material science for creating polymers with specific permeability properties (D. Fritsch, Nicola Avella, 1996).
Chemical Structure and Properties
Crystal Structure Analysis : The compound has been used in crystal structure and property research, particularly with compounds like Co(II) and Zn(II). Such studies are essential in understanding the molecular configurations and interactions in crystalline materials (Chen Xiang, 2011).
Host-Guest Chemistry : In host-guest chemistry, 3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid is involved in designing and synthesizing complexes through non-covalent bonds. This application is crucial in supramolecular chemistry for creating structures with specific binding properties (V. Pedireddi, W. Jones, A. Chorlton, R. Docherty, 1998).
Molecular Structure Determination : The determination of its molecular structure helps in understanding its chemical behavior and potential applications in various fields, such as pharmaceuticals and materials science (G. Brown, R. E. Marsh, 1963).
properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-5-6-10(13(17)18)7-11(9)15-12(16)8-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZBVCIRKSIHQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588446 |
Source
|
Record name | 3-(3,3-Dimethylbutanamido)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid | |
CAS RN |
915921-64-1 |
Source
|
Record name | 3-[(3,3-Dimethyl-1-oxobutyl)amino]-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,3-Dimethylbutanamido)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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